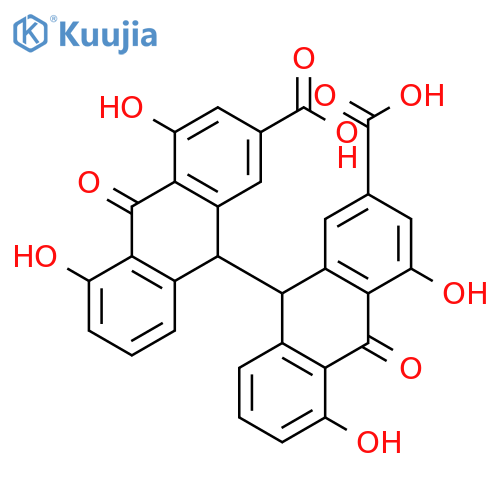Cas no 641-12-3 (Sennidin A)

Sennidin A structure
商品名:Sennidin A
Sennidin A 化学的及び物理的性質
名前と識別子
-
- [9,9'-Bianthracene]-2,2'-dicarboxylicacid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-,(9R,9'R)-rel-(+)-
- [9,9'-Bianthracene]-2,2'-dicarboxylicacid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10...
- SENNIDINE A
- SENNIDINE A(RG) PrintBack
- Sennidin A
- (+)-4,5,4',5'-Tetrahydroxy-10,10'-dioxo-9,10,9',10'-tetrahydro-[9,9']bianthryl-2,2'-dicarbonsaeure
- (+)-4,5,4',5'-tetrahydroxy-10,10'-dioxo-9,10,9',10'-tetrahydro-[9,9']bianthryl-2,2'-dicarboxylic acid
- (R*,R*)-(+)-9,9',10,10'-Tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo(9,9'-bianthracene)-2,2'-dicarboxyli
- 1',1,8',8-Tetrahydroxy-10,10'-dihydroanthrone-3,3'-dicarboxylic acid
- dihydroxydianthrone
- EINECS 211-371-5
- SENECIONINE(SH)
- Sennidin
- Sennidin-B
- NSC658576
- 8257AH
- A14835
- 641-12-3
- 9,9'-Bianthracene]-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (9R,9'R)-
- Q27285465
- AKOS030573520
- DTXSID601318488
- (9R)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
- FS-10383
- SennidinA
- SCHEMBL17166294
- CHEMBL5197294
- (9R,9'R)-4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro-[9,9'-bianthracene]-2,2'-dicarboxylic acid
- O8793FIM31
- UNII-O8793FIM31
- HY-N6936
- (R*,R*)-(+)-9,9',10,10'-Tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo(9,9'-bianthracene)-2,2'-dicarboxylic acid
- (9,9'-Bianthracene)-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (R*,R*)-(+)-
- CS-0027785
- (9,9'-BIANTHRACENE)-2,2'-DICARBOXYLIC ACID, 9,9',10,10'-TETRAHYDRO-4,4',5,5'-TETRAHYDROXY-10,10'-DIOXO-, (9R,9'R)-REL-(+)-
- (9,9'-Bianthracene)-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (R*,R*)-(+)-
- NS00041749
- AC-34224
- 4,4',5,5'-tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro-9,9'-bianthracene-2,2'-dicarboxylic acid
- SennidinB
- 9-(2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
- FT-0688309
- [9,9'-Bianthracene]-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-
- F82149
- MFCD32662425
- DTXSID50862099
- FT-0603502
- 4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid
- SENNIDINEA
- CHEMBL227796
- DB-054610
- JPMRHWLJLNKRTJ-UHFFFAOYSA-N
-
- MDL: MFCD32662425
- インチ: 1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)
- InChIKey: JPMRHWLJLNKRTJ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=C([H])C([H])=C([H])C=2C([H])(C2C([H])=C(C(=O)O[H])C([H])=C(C=21)O[H])C1([H])C2C([H])=C([H])C([H])=C(C=2C(C2C(=C([H])C(C(=O)O[H])=C([H])C1=2)O[H])=O)O[H])O[H]
計算された属性
- せいみつぶんしりょう: 538.089997g/mol
- ひょうめんでんか: 0
- XLogP3: 4.8
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 回転可能化学結合数: 3
- どういたいしつりょう: 538.089997g/mol
- 単一同位体質量: 538.089997g/mol
- 水素結合トポロジー分子極性表面積: 190Ų
- 重原子数: 40
- 複雑さ: 977
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 538.5
じっけんとくせい
- 密度みつど: 1.695±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (9.2E-8 g/L) (25 ºC),
- PSA: 189.66000
- LogP: 3.95820
Sennidin A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1033-1 mg |
Sennidin A |
641-12-3 | 100.00% | 1mg |
¥1525.00 | 2022-04-26 | |
| abcr | AB167987-10 mg |
Sennidine A, tech.; . |
641-12-3 | 10 mg |
€143.00 | 2023-07-20 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1290-10mg |
Sennidin A |
641-12-3 | 98% | 10mg |
$290 | 2023-09-20 | |
| DC Chemicals | DCF-010-20 mg |
Sennidin A |
641-12-3 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1290-5mg |
Sennidin A |
641-12-3 | 98% | 5mg |
$160 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1033-10 mg |
Sennidin A |
641-12-3 | 100.00% | 10mg |
¥6205.00 | 2022-04-26 | |
| MedChemExpress | HY-N6936-5mg |
Sennidin A |
641-12-3 | 5mg |
¥4030 | 2023-02-17 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1290-10mg |
Sennidin A |
641-12-3 | 98% | 10mg |
$290 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1290-20mg |
Sennidin A |
641-12-3 | 98% | 20mg |
$520 | 2023-09-19 | |
| TargetMol Chemicals | TN1033-5mg |
Sennidin A |
641-12-3 | 98% | 5mg |
¥ 11800 | 2023-09-15 |
Sennidin A 関連文献
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:641-12-3)Sennidin A

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:641-12-3)Sennidin A

清らかである:99%/99%
はかる:5mg/10mg
価格 ($):299.0/508.0